molecular formula C9H12BrNO2 B11868686 4-Bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine

4-Bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine

Cat. No.: B11868686
M. Wt: 246.10 g/mol
InChI Key: CZRKBBRSRTYEOH-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine is a heterocyclic organic compound It is characterized by the presence of a bromine atom at the 4-position, a methoxy group at the 6-position, a methoxymethyl group at the 2-position, and a methyl group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine typically involves multi-step organic reactions. One common method includes the bromination of 6-methoxy-2-(methoxymethyl)-3-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy groups to hydroxyl groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of 6-methoxy-2-(methoxymethyl)-3-methylpyridine-4-carboxylic acid or related compounds.

    Reduction: Formation of 4-debrominated or 4-hydroxy derivatives.

Scientific Research Applications

4-Bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: Serves as a building block for the construction of more complex molecules in synthetic organic chemistry.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may also participate in metabolic pathways, undergoing biotransformation to active or inactive metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-methoxy-2-methylquinoline
  • 4-Bromo-6-ethoxy-2-methylquinoline
  • 4-Bromo-7-methoxy-2-methylquinoline

Uniqueness

4-Bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of both methoxy and methoxymethyl groups can enhance its solubility and reactivity compared to other similar compounds. Additionally, the bromine atom at the 4-position provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

4-bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine

InChI

InChI=1S/C9H12BrNO2/c1-6-7(10)4-9(13-3)11-8(6)5-12-2/h4H,5H2,1-3H3

InChI Key

CZRKBBRSRTYEOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1Br)OC)COC

Origin of Product

United States

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